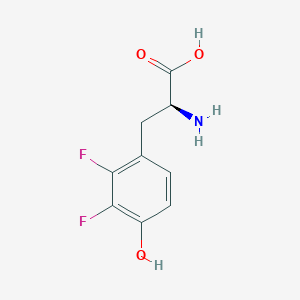

2,3-Difluoro-L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-L-tyrosine is a useful research compound. Its molecular formula is C9H9F2NO3 and its molecular weight is 217.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,3-Difluoro-L-tyrosine is a fluorinated derivative of the amino acid L-tyrosine, where two fluorine atoms are substituted at the 2 and 3 positions of the aromatic ring. This modification significantly alters its chemical properties and biological activities, making it an important compound for research in medicinal chemistry and biochemistry. The unique electronic effects introduced by fluorination can influence enzyme kinetics, substrate binding affinities, and metabolic pathways involving tyrosine derivatives.

- Chemical Formula : C₉H₉F₂NO₃

- CAS Number : 46863882

- Molecular Weight : 201.17 g/mol

The presence of fluorine atoms in the structure of this compound affects its reactivity and interactions with biological molecules, leading to distinct biological activities compared to non-fluorinated analogs.

Enzyme Interactions

Research indicates that this compound exhibits altered interactions with various enzymes:

- Tyrosine Phenol-Lyase : This enzyme catalyzes the conversion of L-tyrosine into phenolic compounds. Studies have shown that this compound reacts more rapidly than L-tyrosine with tyrosine phenol-lyase, producing distinct quinonoid intermediates. This suggests that the fluorination alters the enzyme kinetics and substrate binding affinities significantly.

- Tryptophan Indole-Lyase : Similar to its interaction with tyrosine phenol-lyase, this compound also shows different kinetic profiles when interacting with tryptophan indole-lyase. The fluorinated compound generates a prominent absorbance peak at 500 nm during reactions, indicating unique reaction pathways compared to non-fluorinated counterparts .

Case Studies

- Kinetic Studies : A comparative study demonstrated that this compound had a higher reaction rate with certain enzymes compared to L-tyrosine. This was attributed to the electronic effects of fluorination which modulate enzyme activity and alter metabolic pathways involving tyrosine derivatives.

- Binding Affinities : A series of experiments measured binding affinities of this compound against various target proteins. Results indicated that the compound exhibited significantly different binding characteristics compared to L-tyrosine, leading to implications for drug design and therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| N-Boc-2,3-difluoro-D-tyrosine | Contains a Boc protecting group; D-enantiomer | Different biological activity compared to L-enantiomer |

| N-Boc-3,5-difluoro-D-tyrosine | Fluorines at positions 3 and 5 | Alters reactivity due to position change |

| N-Boc-2,6-difluoro-D-tyrosine | Fluorines at positions 2 and 6 | May exhibit distinct enzyme interactions |

| 3-Fluoro-L-tyrosine | Single fluorine at position 3 | Shows different kinetic behavior in enzymatic reactions |

The unique positioning of fluorines in this compound significantly influences its chemical reactivity and biological properties compared to these structurally similar compounds.

Applications in Research and Pharmacology

The distinct properties of this compound make it a valuable subject for research in various fields:

- Medicinal Chemistry : Its ability to modulate enzyme activity can be harnessed for developing new therapeutic agents targeting specific metabolic pathways.

- Biochemical Research : Understanding its interactions with enzymes can provide insights into the role of tyrosine derivatives in biological systems and disease mechanisms.

Propriétés

Formule moléculaire |

C9H9F2NO3 |

|---|---|

Poids moléculaire |

217.17 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H9F2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)/t5-/m0/s1 |

Clé InChI |

XWNMQLVJIYFCFZ-YFKPBYRVSA-N |

SMILES isomérique |

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)F)O |

SMILES canonique |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.